Cas no 1805636-70-7 (Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate)

Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate is a versatile chemical intermediate used in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structure features a reactive chloromethyl group, a cyano substituent, and a trifluoromethyl group, making it valuable for further functionalization. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyano group offers opportunities for derivatization. The ester moiety provides additional reactivity for coupling or hydrolysis. This compound is well-suited for constructing complex heterocycles or bioactive molecules due to its multifunctional design. It is typically handled under controlled conditions due to the reactivity of the chloromethyl group. High purity grades ensure consistent performance in synthetic workflows.
Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate structure
1805636-70-7 structure
商品名:Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate
CAS番号:1805636-70-7
MF:C11H7ClF3NO2
メガワット:277.626992464066
CID:4953533

Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

    • Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate
    • インチ: 1S/C11H7ClF3NO2/c1-18-10(17)8-2-7(5-16)9(11(13,14)15)3-6(8)4-12/h2-3H,4H2,1H3
    • InChIKey: ATNPXYODBCTKST-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C=C(C(F)(F)F)C(C#N)=CC=1C(=O)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 363
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 50.1

Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015010603-250mg
Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate
1805636-70-7 97%
250mg
504.00 USD 2021-06-21
Alichem
A015010603-500mg
Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate
1805636-70-7 97%
500mg
823.15 USD 2021-06-21
Alichem
A015010603-1g
Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate
1805636-70-7 97%
1g
1,490.00 USD 2021-06-21

Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate 関連文献

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Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoateに関する追加情報

Introduction to Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate (CAS No. 1805636-70-7)

Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate, with the CAS number 1805636-70-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of benzoate derivatives, characterized by its complex and highly functionalized molecular structure. The presence of multiple substituents, including a chloromethyl group, a cyano group, and a trifluoromethyl group, imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.

The Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate molecule exhibits a high degree of reactivity due to the electron-withdrawing nature of the cyano and trifluoromethyl groups, which influence its electronic distribution and potential interactions with biological targets. This reactivity has been exploited in various synthetic pathways, where it serves as a versatile building block for more complex molecules. The compound's ability to undergo nucleophilic substitution reactions makes it particularly useful in constructing heterocyclic frameworks, which are prevalent in many bioactive compounds.

In recent years, there has been a growing interest in the development of novel pharmaceuticals that incorporate fluorine atoms, such as those found in the trifluoromethyl group. Fluorinated compounds often exhibit enhanced metabolic stability, improved binding affinity to biological targets, and altered pharmacokinetic profiles. The incorporation of a trifluoromethyl group into the benzoate core of Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate not only enhances its synthetic utility but also opens up possibilities for designing more effective therapeutic agents.

The cyano group in this compound adds another layer of functionality, enabling further derivatization through reduction or hydrolysis to form amine or carboxylic acid moieties, respectively. This flexibility is particularly valuable in medicinal chemistry, where the ability to modify specific functional groups can fine-tune the biological activity of a molecule. Researchers have leveraged these properties to explore new scaffolds for antimicrobial, anti-inflammatory, and anticancer agents.

Recent studies have highlighted the potential of benzoate derivatives as scaffolds for drug discovery. The structural motif is known for its ability to interact with various biological targets due to its aromaticity and planar structure. The specific arrangement of substituents in Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate has been investigated for its interactions with enzymes and receptors involved in critical biological pathways. For instance, modifications at the positions adjacent to the carboxylate group can influence binding affinity and selectivity.

The synthesis of Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key steps typically include halogenation reactions to introduce the chloromethyl group, cyanation to incorporate the cyano moiety, and trifluoromethylation to add the trifluoromethyl group. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.

The compound's applications extend beyond pharmaceuticals into materials science and agrochemicals. Its unique structural features make it a candidate for developing advanced materials with tailored properties, such as liquid crystals or organic semiconductors. Additionally, derivatives of this compound have shown promise as intermediates in the synthesis of crop protection agents due to their ability to interact with biological targets in pests and weeds.

Ongoing research continues to uncover new possibilities for Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate and its derivatives. Innovations in computational chemistry and high-throughput screening are accelerating the discovery of novel bioactive molecules based on this scaffold. Collaborative efforts between academia and industry are fostering the development of next-generation therapeutics that address unmet medical needs.

In conclusion, Methyl 2-chloromethyl-5-cyano-4-(trifluoromethyl)benzoate (CAS No. 1805636-70-7) is a multifaceted compound with significant potential in drug discovery and material science. Its complex structure and functionalized substituents make it a valuable tool for synthetic chemists and medicinal chemists alike. As research progresses, we can expect further applications and innovations derived from this versatile molecular scaffold.

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